molecular formula C23H24FNO5S B4125314 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE

Cat. No.: B4125314
M. Wt: 445.5 g/mol
InChI Key: UVOGMKKTLLONAG-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an acetyl group, a sulfonyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of the Pentanamide Chain: The final step involves the coupling of the benzofuran derivative with a pentanamide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific conditions (e.g., heat, light).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chloro-2-methylphenyl)sulfonyl]pentanamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-bromo-2-methylphenyl)sulfonyl]pentanamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-iodo-2-methylphenyl)sulfonyl]pentanamide

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO5S/c1-5-6-7-22(27)25(31(28,29)21-11-8-17(24)12-14(21)2)18-9-10-20-19(13-18)23(15(3)26)16(4)30-20/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOGMKKTLLONAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUORO-2-METHYLBENZENESULFONYL)PENTANAMIDE

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